molecular formula C17H16Cl2O B1360603 2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone CAS No. 898794-62-2

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

Cat. No.: B1360603
CAS No.: 898794-62-2
M. Wt: 307.2 g/mol
InChI Key: QDTAMZOEAQUDLP-UHFFFAOYSA-N
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Description

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a halogenated aromatic ketone with the molecular formula C₁₇H₁₆Cl₂O and a molecular weight of 307.2 g/mol . Its IUPAC name is 1-(2,6-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one, reflecting its structural features: a propiophenone backbone substituted with two chlorine atoms at the 2' and 6' positions of the phenyl ring and a 2,4-dimethylphenyl group at the third carbon of the propane chain (Fig. 1). This compound is commercially available as an advanced pharmaceutical intermediate (API) and is synthesized by specialized manufacturers like VLC Lifesciences .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2O/c1-11-6-7-13(12(2)10-11)8-9-16(20)17-14(18)4-3-5-15(17)19/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTAMZOEAQUDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644711
Record name 1-(2,6-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898794-62-2
Record name 1-(2,6-Dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,6-dichlorobenzoyl chloride with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include:

    Temperature: 0-5°C initially, then gradually increased to room temperature.

    Solvent: Anhydrous dichloromethane or chloroform.

    Catalyst: Aluminum chloride (AlCl3).

The reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring of 2,4-dimethylbenzene to form the desired product.

Industrial Production Methods

On an industrial scale, the production of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 2’,6’-dichloro-3-(2,4-dimethylphenyl)benzoic acid.

    Reduction: Formation of 2’,6’-dichloro-3-(2,4-dimethylphenyl)propanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-3-(2,4-dimethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo chemical reactions that modify biological molecules. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Structural Insights :

  • Chlorine Position: The number and position of chlorine atoms significantly influence reactivity and electronic properties.
  • Aromatic Substituents : Methyl groups (e.g., 2,4-dimethylphenyl vs. 3,4-dimethylphenyl) enhance lipophilicity (higher LogP), while methoxy groups increase polarity (e.g., PSA of 26.30 for the 3-methoxyphenyl analog) .

Physicochemical Properties

  • Lipophilicity: The LogP value of 2',6'-dichloro-3-(2,4-dimethylphenyl)propiophenone is estimated to be ~5.4, comparable to its 2',4'-dichloro-2,6-dimethylphenyl analog (LogP: 5.42) . This high lipophilicity suggests strong membrane permeability, advantageous in drug delivery.

Biological Activity

2',6'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a synthetic compound belonging to the diaryl ketone class. Its unique structure, characterized by two aromatic rings connected by a carbonyl group, contributes to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C17H15Cl2O
  • Molecular Weight : 320.21 g/mol
  • Structure : The compound features two chlorine atoms at the 2' and 6' positions of the aromatic ring and a 2,4-dimethylphenyl group attached to the propiophenone moiety.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anticancer Effects : Some derivatives within the diaryl ketone class have shown cytotoxic effects against various cancer cell lines, indicating potential for further exploration in oncology.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, affecting cellular signaling and proliferation.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Interaction : The carbonyl group in the compound can participate in nucleophilic addition reactions, influencing enzyme activity and metabolic processes.
  • Cell Membrane Interaction : The hydrophobic character imparted by the aromatic rings enhances its ability to interact with biological membranes, potentially altering membrane dynamics and cellular signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological implications of diaryl ketones similar to this compound:

  • Anticancer Activity :
    • A study demonstrated that diaryl ketones exhibit selective cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating effective concentrations for inducing apoptosis .
    • Another investigation into related compounds found significant inhibition of cell growth in colon cancer cells, suggesting a potential mechanism involving apoptosis induction via caspase activation .
  • Antimicrobial Efficacy :
    • Research on structurally similar compounds indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess efficacy .
  • Enzyme Inhibition Studies :
    • Studies exploring enzyme inhibition revealed that diaryl ketones can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. This inhibition could lead to anti-inflammatory effects relevant to conditions such as arthritis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerCytotoxicity against MCF-7 cells
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionCOX inhibition leading to anti-inflammatory effects

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